Pyrazolo[1,5-a]pyrimidine derivative 4
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 4 is a heterocyclic compound that has garnered significant attention due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its unique structural framework that combines pyrazole and pyrimidine rings. The fusion of these rings imparts distinct chemical and physical properties, making these compounds valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine derivative 4 typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of isoflavone with 3-aminopyrazole. This reaction can be carried out under microwave irradiation to yield 5,6-diarylpyrazolo[1,5-a]pyrimidines or via conventional heating to produce 6,7-diarylpyrazolo[1,5-a]pyrimidines .
Industrial Production Methods: Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often employs greener synthetic methodologies to enhance yield and reduce environmental impact. The use of electron-donating groups at specific positions on the fused ring can improve both absorption and emission behaviors, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine derivative 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can be facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 4 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a fluorescent probe for studying intracellular processes and bioimaging applications.
Industry: Utilized in the development of organic light-emitting devices and other optical materials.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 4 involves its interaction with specific molecular targets and pathways. For example, it can inhibit tropomyosin receptor kinases, which play a crucial role in cellular signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation . The compound’s ability to act as a kinase inhibitor makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness: Pyrazolo[1,5-a]pyrimidine derivative 4 stands out due to its unique structural framework and versatile applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C26H17Cl2F3N6O |
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Molecular Weight |
557.3 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-7-(4-chlorophenyl)-N'-methyl-N'-pyridin-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbohydrazide |
InChI |
InChI=1S/C26H17Cl2F3N6O/c1-36(20-8-4-5-13-32-20)35-25(38)21-23(26(29,30)31)34-37-22(15-9-11-16(27)12-10-15)18(14-33-24(21)37)17-6-2-3-7-19(17)28/h2-14H,1H3,(H,35,38) |
InChI Key |
BOANGAFVCNVTRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=N1)NC(=O)C2=C3N=CC(=C(N3N=C2C(F)(F)F)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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